[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
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Overview
Description
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: is a natural product derived from the plant Taxus chinensis var. mairei . This compound belongs to the class of diterpenoid natural products, which are structurally similar to Taxol . It is characterized by its white to light yellow crystalline solid form and has low solubility .
Preparation Methods
Industrial Production Methods: The compound is primarily produced in small quantities for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions: 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is used as a reference standard and a starting material for the synthesis of other complex molecules .
Biology: In biological research, this compound is studied for its potential biological activities, including its effects on cell growth and apoptosis .
Medicine: Although not used directly in medicine, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C serves as a valuable tool in the development of new therapeutic agents, particularly in cancer research .
Industry: Its industrial applications are limited, but it is used in the production of research chemicals and as a standard in analytical laboratories .
Mechanism of Action
The exact mechanism of action of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is not fully understood. it is believed to interact with cellular pathways involved in cell division and apoptosis. The compound may target microtubules, similar to Taxol, thereby inhibiting cell division and promoting cell death .
Comparison with Similar Compounds
- 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
- 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A
- 13-O-Deacetyltaxumairol Z
Comparison: Compared to these similar compounds, 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C29H38O10 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate |
InChI |
InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,23-,24-,27+,28-,29-/m0/s1 |
InChI Key |
ULZWCGMUIFQZOD-KIDMXVSKSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
Origin of Product |
United States |
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